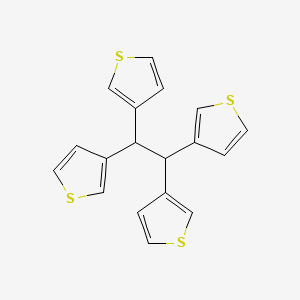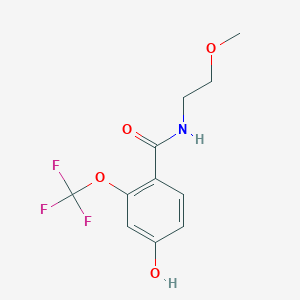
8-AEA-cAMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is a nucleotide analog that features an adenosine base linked to a 3’,5’-cyclic monophosphate group and an aminoethyl chain. This compound is known for its role in biochemical research, particularly in the study of intracellular signaling pathways and protein kinase activation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate typically involves the reaction between adenosine and 2-aminoethanol. The process includes the following steps:
Adenosine Activation: Adenosine is first activated to form a reactive intermediate.
Nucleophilic Substitution: The activated adenosine reacts with 2-aminoethanol under controlled conditions to form the desired product.
Cyclization: The intermediate undergoes cyclization to form the 3’,5’-cyclic monophosphate structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl chain can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is widely used in scientific research due to its role as a signaling molecule. Its applications include:
Biochemistry: Studying intracellular signaling pathways and protein kinase activation.
Molecular Biology: Investigating gene expression and regulation.
Medicine: Exploring potential therapeutic uses in treating diseases related to signaling pathway dysregulation.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by mimicking natural cyclic adenosine monophosphate (cAMP) and interacting with cAMP-dependent protein kinases. It binds to these kinases, leading to their activation and subsequent phosphorylation of target proteins. This activation triggers various cellular responses, including changes in gene expression, cell growth, and metabolism.
Comparación Con Compuestos Similares
Cyclic Adenosine Monophosphate (cAMP): The natural analog of 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate.
Cyclic Guanosine Monophosphate (cGMP): Another cyclic nucleotide involved in signaling pathways.
8-Bromo-cAMP: A synthetic analog of cAMP used in research.
Uniqueness: 8-(2-Aminoethyl)aminoadenosine 3’,5’-cyclic monophosphate is unique due to its aminoethyl modification, which allows for specific interactions with certain protein kinases and signaling pathways. This modification provides researchers with a tool to study signaling mechanisms with greater specificity and control.
Propiedades
IUPAC Name |
6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHRXLWWBDXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N7O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)



![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)






